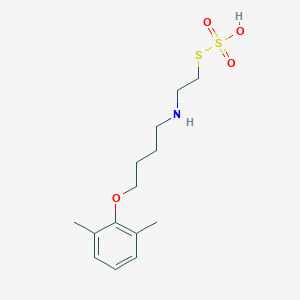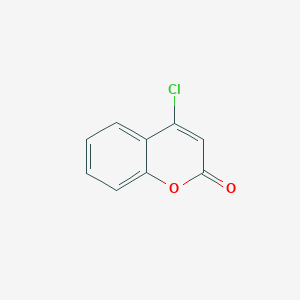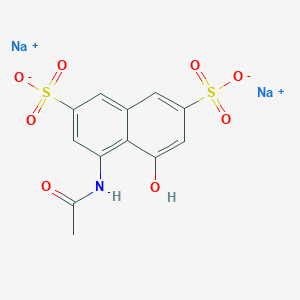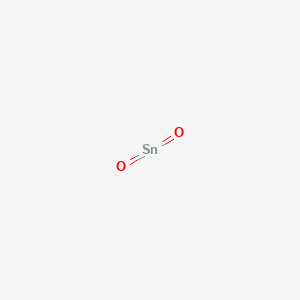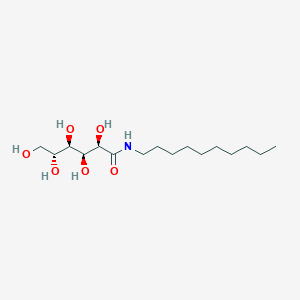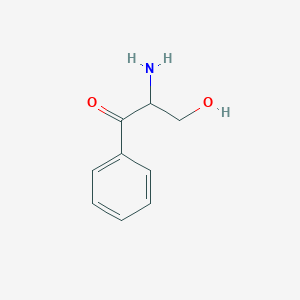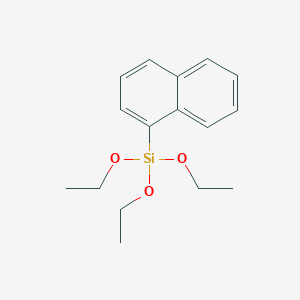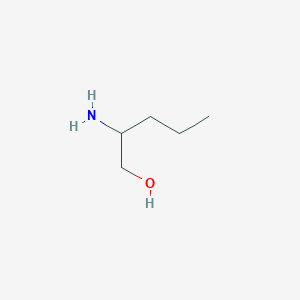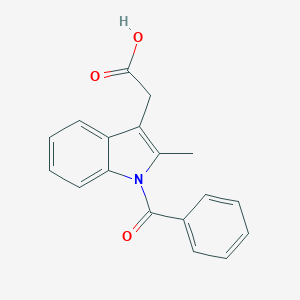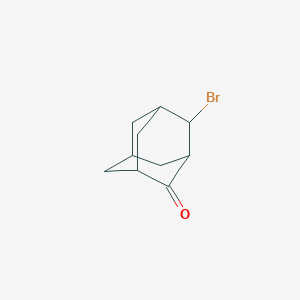
Cuprous ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprous ion, also known as Cu(I) ion, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This ion is a key component in many chemical reactions and has been studied extensively for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Solvent Extraction and Waste Management : Cu(I) has applications in solvent extraction for waste management, particularly in recovering Cu(I) from waste chloride solutions generated in printed circuit board (PCB) manufacturing (Lee et al., 2008).
Advanced Batteries and Energy Storage : Research on cuprous oxide (Cu2O) materials as electrodes in lithium-ion cells has shown their potential due to specific characteristics like high cycling capacity, making them suitable for advanced batteries (Zhang et al., 2018).
Photovoltaics and Semiconductors : Cu2O has been studied for its potential in photocatalysis, sensors, and photovoltaics. Modifications to its properties have been explored through methods like ion implantation (Ungeheuer et al., 2022).
Environmental Monitoring and Biosensors : Cu2O composites have been used in the development of highly sensitive electrochemical DNA sensors for detecting heavy metal ions in water or the environment, demonstrating high sensitivity and stability (Liu et al., 2015).
Optical and Physical Properties : The investigation into the optical properties of Cu2O, including refractive index and absorption coefficient, is significant for applications in electronics and photonics (Ungeheuer et al., 2022).
Copper Detection and Analysis : Fluorescent probes for detecting Cu(I) have been developed, providing a method for rapid and selective visual detection in various environments (Yin et al., 2021).
Food Chemistry and Animal Feed Analysis : The detection of copper in animal feed using a colorimetric assay, where cuprous ion chelates with specific chemicals, has been studied for rapid and high-throughput detection (Niu et al., 2017).
Biochemical Interactions and Copper Storage : The interaction of copper with amino acids like cysteine and the stability of cuprous complexes play a critical role in biological systems, including in organisms' defense against copper toxicity (Rigo et al., 2004).
Electrochemical and Corrosion Studies : The role of cuprous ions in copper plating baths and their interaction with organic additives has been explored, indicating the influence of cuprous intermediates in the copper deposition reaction (Vereecken et al., 2005).
Photocathode Development for Hydrogen Production : Cu2O-based photocathodes have been researched for hydrogen production through photoelectrochemical water splitting, highlighting the unique properties of Cu2O like tunable bandgap and appropriate band edge potentials (Bagal et al., 2019).
Propriétés
Numéro CAS |
17493-86-6 |
|---|---|
Nom du produit |
Cuprous ion |
Formule moléculaire |
Cu+ |
Poids moléculaire |
63.55 g/mol |
Nom IUPAC |
copper(1+) |
InChI |
InChI=1S/Cu/q+1 |
Clé InChI |
VMQMZMRVKUZKQL-UHFFFAOYSA-N |
SMILES |
[Cu+] |
SMILES canonique |
[Cu+] |
Autres numéros CAS |
139076-62-3 17493-86-6 |
Synonymes |
cuprous ion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



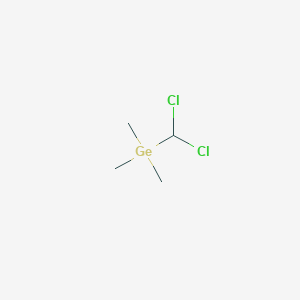
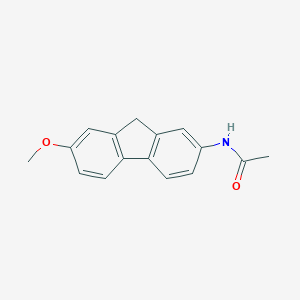
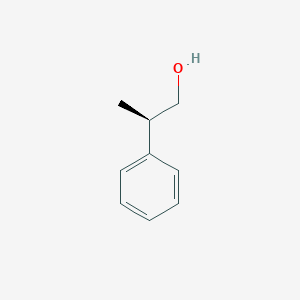
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
